molecular formula C6H11N3 B13536041 2-(1H-imidazol-5-yl)propan-2-amine

2-(1H-imidazol-5-yl)propan-2-amine

Cat. No.: B13536041
M. Wt: 125.17 g/mol
InChI Key: KEMFQVIBAKTNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-imidazol-5-yl)propan-2-amine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-(1H-imidazol-5-yl)propan-2-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of these targets. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: The parent compound of the imidazole family.

    Histidine: An amino acid containing an imidazole ring.

    Metronidazole: An antibiotic with an imidazole ring.

Uniqueness

2-(1H-imidazol-5-yl)propan-2-amine is unique due to its specific structure, which combines the imidazole ring with a propan-2-amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)propan-2-amine

InChI

InChI=1S/C6H11N3/c1-6(2,7)5-3-8-4-9-5/h3-4H,7H2,1-2H3,(H,8,9)

InChI Key

KEMFQVIBAKTNIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CN1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.